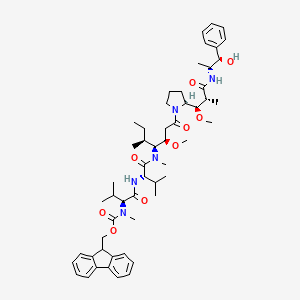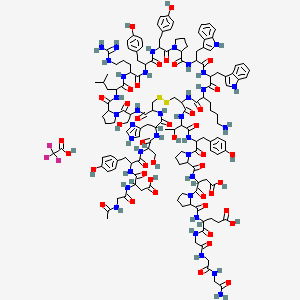
6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one
Descripción general
Descripción
6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one (6-CPFP) is a synthetic compound that has been studied for its potential applications in scientific research. 6-CPFP is a fluorinated derivative of the widely studied pyrimidine-based molecule, and is a member of the family of phenoxy-substituted pyrimidines. 6-CPFP has demonstrated a wide range of biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments and in the field of medicine.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Chloro, Fluoro Substituted Compounds : The compound has been used in the synthesis of various chloro and fluoro-substituted compounds, indicating its utility in creating diverse chemical entities. These compounds have potential applications in different scientific fields, including pharmaceuticals and material science (Kapadia et al., 2007).
Study of H-D Exchange under Base Catalysis : This compound has been studied for its behavior in hydrogen-deuterium exchange under the conditions of base catalysis. This research is significant for understanding the chemical behavior of fluoropyrimidines, which has implications in medicinal chemistry and material sciences (Kheifets et al., 2004).
Biochemistry and Molecular Biology
- NMR Studies in Biochemical Research : NMR studies involving analogs of pyrimethamine, which include derivatives of 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one, have been conducted. These studies help in understanding the binding interactions in biochemical systems, such as enzyme-ligand interactions, which are crucial in drug discovery and molecular biology (Birdsall et al., 1990).
Pharmaceutical Applications
Development of Antifungal Agents : The compound has been used in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. This demonstrates its importance in the development of new pharmaceutical compounds, especially in the area of infectious diseases (Butters et al., 2001).
Synthesis of Kinase Inhibitors : It has been used in the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors. This has implications in cancer therapy, as kinase inhibitors are a significant class of drugs in oncology (Wada et al., 2012).
Antibacterial Applications : Research involving the synthesis of related compounds has shown specific activity against anaerobic bacteria, highlighting its potential in developing new antibacterial agents (Dickens et al., 1991).
Propiedades
IUPAC Name |
4-(2-chlorophenoxy)-5-fluoro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O2/c11-6-3-1-2-4-7(6)16-10-8(12)9(15)13-5-14-10/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNOSDYEAQGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895112 | |
| Record name | 6-(2-Chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one | |
CAS RN |
519002-09-6 | |
| Record name | 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519002096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-CHLOROPHENOXY)-5-FLUOROPYRIMIDIN-4(1H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VX8X11S43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)





![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)